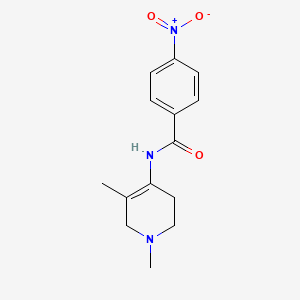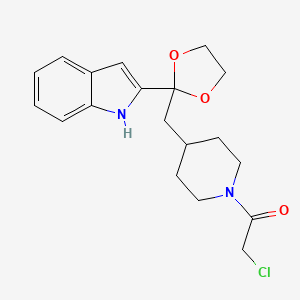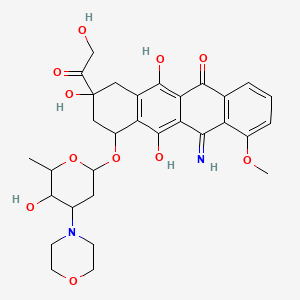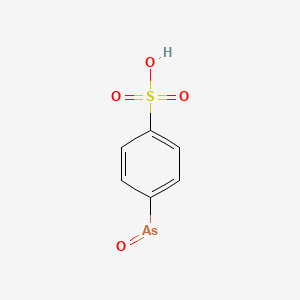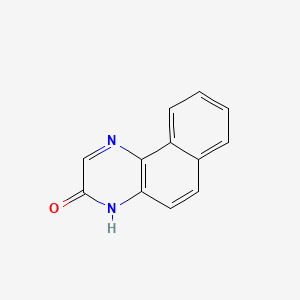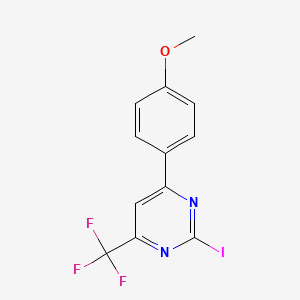
2-Iodo-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Iodo-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidine is a heterocyclic aromatic compound that contains iodine, methoxyphenyl, and trifluoromethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidine typically involves the nucleophilic trifluoromethylation of aryl and heteroaryl iodides. One efficient method is the copper(II)-catalyzed nucleophilic trifluoromethylation using methyl fluorosulfonyldifluoroacetate (Chen’s reagent). The reaction conditions include the use of catalytic amounts (10 to 15%) of CuCl2 instead of CuI salts for the generation of CuCF3 species .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the use of copper(II)-catalyzed nucleophilic trifluoromethylation provides a scalable and efficient route for its synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-Iodo-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide and sodium borohydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives of the compound.
Aplicaciones Científicas De Investigación
2-Iodo-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Iodo-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, which can improve its bioavailability and efficacy. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets.
Comparación Con Compuestos Similares
Similar Compounds
2-Iodo-6-(4-methoxyphenyl)-4-methylpyrimidine: Similar structure but lacks the trifluoromethyl group.
2-Iodo-6-(4-methoxyphenyl)-4-(trifluoromethyl)benzene: Similar structure but with a benzene ring instead of a pyrimidine ring.
Uniqueness
2-Iodo-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidine is unique due to the presence of both the trifluoromethyl and iodine groups, which confer distinct chemical properties and potential biological activities. The combination of these functional groups makes it a valuable compound for various scientific research applications.
Propiedades
Fórmula molecular |
C12H8F3IN2O |
|---|---|
Peso molecular |
380.10 g/mol |
Nombre IUPAC |
2-iodo-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C12H8F3IN2O/c1-19-8-4-2-7(3-5-8)9-6-10(12(13,14)15)18-11(16)17-9/h2-6H,1H3 |
Clave InChI |
SGTYLCZIWTZICO-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=CC(=NC(=N2)I)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


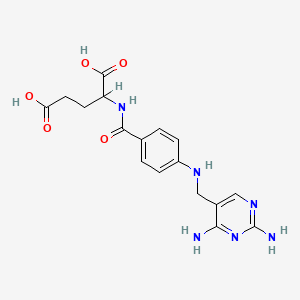
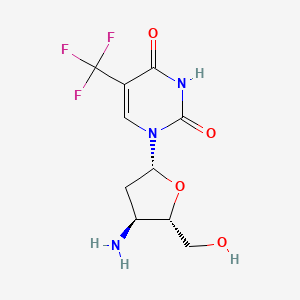
![[4-[[4-[[4-[(4-Phosphonophenyl)carbamoyl]phenyl]carbamoylamino]benzoyl]amino]phenyl]phosphonic acid](/img/structure/B12811805.png)

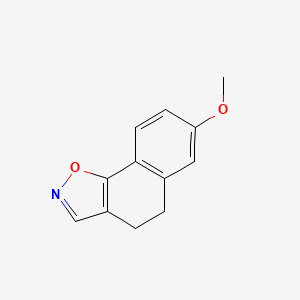
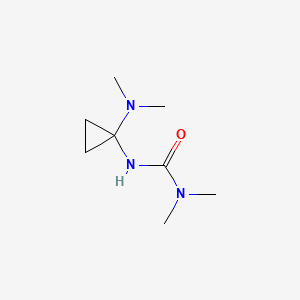
![[(E)-6-[(3S,16R)-3,16-dihydroxy-4,4,9,13,14-pentamethyl-2,11-dioxo-3,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate](/img/structure/B12811816.png)

